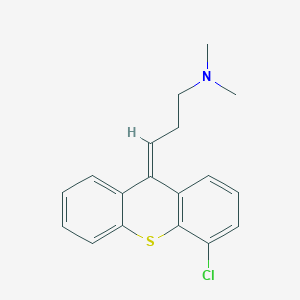
Folic Acid Impurity C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is typically generated during the chemical synthesis process of folic acid. This impurity is structurally similar to folic acid but may exhibit different biological and toxicological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Folic Acid Impurity C can be synthesized through various chemical reactions involving the manipulation of folic acid or its precursors. The synthetic routes often involve the use of specific reagents and controlled reaction conditions to ensure the formation of the desired impurity.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis processes. These processes are designed to minimize the formation of unwanted by-products and ensure the purity of the final product. Preparative chromatography is commonly used to purify the impurity from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions: Folic Acid Impurity C can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often employed to modify the chemical structure of the impurity for research purposes or to study its properties.
Common Reagents and Conditions: The reactions involving this compound typically use common reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of this compound, as well as various substituted derivatives. These products are often analyzed to understand the reactivity and stability of the impurity.
Scientific Research Applications
Folic Acid Impurity C has several scientific research applications across different fields:
Chemistry: It is used as a reference standard in analytical chemistry to study the purity and quality of folic acid preparations.
Biology: Researchers use this compound to investigate its biological effects and potential toxicity in comparison to folic acid.
Medicine: The impurity is studied to understand its impact on human health and its role in potential adverse effects associated with folic acid supplementation.
Industry: this compound is used in the pharmaceutical industry to ensure the quality and safety of folic acid products.
Mechanism of Action
The mechanism by which Folic Acid Impurity C exerts its effects is not fully understood. it is believed to interact with molecular targets and pathways similar to those of folic acid. Further research is needed to elucidate its exact mechanism of action and its potential biological effects.
Comparison with Similar Compounds
Folic Acid Impurity C is structurally similar to folic acid, but it may exhibit different biological and toxicological properties. Other similar compounds include various folic acid analogs and derivatives, which are used in research and industrial applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C19H19N7O6 |
|---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
2-[[4-[(2-amino-4-oxo-3H-pteridin-7-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)22-8-11(23-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,23,25,26,30) |
InChI Key |
AGSJDPWOEUMTCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=O)NC(=NC3=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylic acid](/img/structure/B15352901.png)




![2-Chloro-thieno[3,2-d]pyrimidine-7-carbonyl chloride](/img/structure/B15352928.png)


![Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione](/img/structure/B15352946.png)
![1,1-Dimethylethyl 4-hydroxy-3-[[(phenylmethoxy)carbonyl]amino]butanoate](/img/structure/B15352949.png)

![(2R,3R,5R)-5-[2-Amino-6-(phenylmethoxy)-9H-purin-9-yl]-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol](/img/structure/B15352957.png)
